molecular formula C26H25NO3S B12603744 4-Tert-butylbenzenesulfonic acid;pyren-1-amine CAS No. 646060-86-8

4-Tert-butylbenzenesulfonic acid;pyren-1-amine

Katalognummer: B12603744
CAS-Nummer: 646060-86-8
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: WBQSQCGAAQNVQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butylbenzenesulfonic acid;pyren-1-amine is a compound that combines the properties of two distinct chemical entities: 4-tert-butylbenzenesulfonic acid and pyren-1-amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylbenzenesulfonic acid;pyren-1-amine typically involves the reaction of pyrene-1-carboxaldehyde with 4-tert-butylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butylbenzenesulfonic acid;pyren-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Tert-butylbenzenesulfonic acid;pyren-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving molecular interactions and biological assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-tert-butylbenzenesulfonic acid;pyren-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Tert-butylbenzenesulfonic acid;pyren-1-amine is unique due to the combination of the sulfonic acid and pyrene moieties, which confer distinct chemical and physical properties. This combination allows for a broader range of applications and interactions compared to the individual components .

Eigenschaften

CAS-Nummer

646060-86-8

Molekularformel

C26H25NO3S

Molekulargewicht

431.5 g/mol

IUPAC-Name

4-tert-butylbenzenesulfonic acid;pyren-1-amine

InChI

InChI=1S/C16H11N.C10H14O3S/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h1-9H,17H2;4-7H,1-3H3,(H,11,12,13)

InChI-Schlüssel

WBQSQCGAAQNVQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.